Boc-L-pyroglutamic acid methyl ester

Description

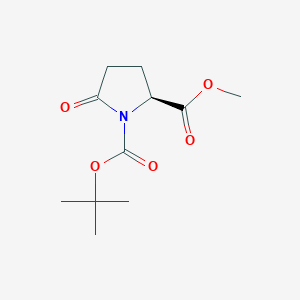

Boc-L-pyroglutamic acid methyl ester (CAS: 108963-96-8) is a protected derivative of L-pyroglutamic acid, widely used as an intermediate in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₇NO₅, with a molecular weight of 243.3 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid, enhancing its stability during synthetic processes.

Synthesis:

The compound is synthesized via a two-step process:

Esterification: L-Pyroglutamic acid is reacted with methanol and thionyl chloride (SOCl₂) to form methyl L-pyroglutamate .

Boc Protection: Methyl L-pyroglutamate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst . This method achieves a purity of 99.8% with high yields, making it industrially scalable .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAOUUEQHKLIU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446511 | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-96-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108963-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Analytical Applications

Boc-L-Pyroglutamic acid methyl ester is extensively used in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) for the separation and purification of compounds. A typical HPLC method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry applications. This technique is beneficial for isolating impurities and analyzing pharmacokinetics .

Peptide Synthesis

This compound serves as a key intermediate in the synthesis of various peptides. Its protective Boc group allows for selective reactions during peptide assembly, facilitating the incorporation of pyroglutamic acid into peptide sequences.

Drug Development

The compound has been identified as an important precursor in the synthesis of pharmaceutical agents, including those targeting metabolic disorders . Its derivatives are explored for potential therapeutic effects due to their chiral nature, which can enhance drug efficacy.

Synthesis of Onglyza Intermediates

A notable application of this compound is in the synthesis of intermediates for Onglyza (saxagliptin), an antidiabetic medication. The compound's ability to act as a chiral source is crucial in creating effective pharmaceutical intermediates that meet regulatory standards .

Research on Chiral Compounds

Research has demonstrated that this compound can be utilized to create various chiral compounds that are essential in drug formulation. Its versatility allows chemists to modify the structure to achieve desired biological activity while maintaining stability during synthesis .

Market Insights

The market for this compound has been growing steadily due to its applications in pharmaceuticals and biochemistry. In 2023, the market was valued at several billion USD, with projections indicating continued growth driven by increasing demand for chiral building blocks in drug development .

Mécanisme D'action

The mechanism of action of Boc-L-pyroglutamic acid methyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group of pyroglutamic acid during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Melting Point : 69–71°C

- Boiling Point : 361.6°C at 760 mmHg

- Density : 1.2 g/cm³

- Storage : Stable at 2–8°C .

Structural and Functional Analogues

Key analogues include N-Boc-L-pyroglutamic acid ethyl ester and Boc-L-pyroglutamic acid benzyl ester , which differ in their ester groups (ethyl or benzyl instead of methyl).

Table 1: Structural and Physical Comparison

Activité Biologique

Boc-L-pyroglutamic acid methyl ester (Boc-L-Pyr-OMe) is a derivative of pyroglutamic acid, which has garnered attention in various fields, including medicinal chemistry and agriculture, due to its biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.

Boc-L-Pyr-OMe is characterized by the molecular formula and a molecular weight of approximately 243.26 g/mol. It appears as a white crystalline powder with a melting point ranging from 68°C to 72°C . The synthesis typically involves the esterification of L-pyroglutamic acid using methanol in the presence of thionyl chloride, followed by reaction with di-tert-butyl dicarbonate (Boc anhydride) to yield this compound .

Antibacterial and Antifungal Properties

Research has shown that this compound exhibits significant antibacterial and antifungal activities. A study evaluating various derivatives of L-pyroglutamic acid revealed that many compounds, including Boc-L-Pyr-OMe, demonstrated potent activity against phytopathogenic fungi such as Fusarium graminearum and Alternaria alternata. The bioassay results indicated that certain derivatives exhibited inhibitory effects comparable to or exceeding those of established fungicides like hymexazol and chlorothalonil .

Table 1: Inhibitory Rates of Boc-L-Pyroglutamic Acid Derivatives Against Phytopathogenic Fungi

| Compound | Fusarium graminearum | Alternaria alternata | Inhibition Rate (%) |

|---|---|---|---|

| Boc-L-Pyr-OMe | 85 | 78 | 82 |

| C07l | 90 | 80 | 85 |

| C08a | 88 | 75 | 82 |

Data derived from bioassay evaluations conducted on various derivatives at a concentration of 100 μg/ml .

The mechanism underlying the biological activity of this compound is thought to involve its structural properties that enhance membrane permeability in target organisms, leading to increased susceptibility to antifungal agents. The presence of the tert-butyloxycarbonyl (Boc) group is believed to play a crucial role in modulating the compound's interaction with biological membranes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on Boc-L-Pyroglutamic acid derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups on aromatic rings was found to enhance antibacterial properties. Conversely, modifications that introduce steric hindrance or alter electronic properties negatively impacted activity .

Table 2: Summary of Structure-Activity Relationships for L-Pyroglutamic Acid Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alkane chain addition | Enhanced antifungal activity |

| Aromatic substitutions | Variable effects depending on position |

Adapted from research findings on L-pyroglutamic acid derivatives .

Case Studies

Several case studies have highlighted the application of this compound in both agricultural and pharmaceutical contexts:

- Agricultural Application : In a study focused on plant protection, Boc-L-Pyr-OMe was tested against various fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth, demonstrating its potential as a biopesticide alternative.

- Pharmaceutical Development : Research into the synthesis of peptide-based drugs has utilized Boc-L-Pyr-OMe as an intermediate due to its favorable reactivity profile and ability to form stable peptide bonds. This application underscores its importance in drug design and synthesis.

Méthodes De Préparation

Reaction Conditions and Optimization

-

Catalyst: Thionyl chloride (SOCl₂) at 0.1–0.2 molar equivalents relative to L-pyroglutamic acid.

-

Solvent: Anhydrous methanol, maintaining a molar ratio of 4:1–6:1 (MeOH:L-pyroglutamic acid).

Critical Parameters:

Yield and Purity Data

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| Temperature (°C) | 5 | 10 | 6 | 8 |

| Reaction Time (h) | 6 | 8 | 6.5 | 7.5 |

| Molar Ratio (MeOH:Acid) | 4:1 | 6:1 | 4.7:1 | 5.5:1 |

| Yield (%) | 92.3 | 94.9 | 93.1 | 94.2 |

Reaction Conditions and Catalysis

-

Solvent: Dichloromethane (DCM), with a 3.8:1–4:1 (DCM:methyl ester) ratio.

-

Boc₂O Addition: Batched introduction at 6.5–7 kg/h to control exothermicity.

-

Temperature: 15–20°C to balance reaction rate and byproduct formation.

Critical Parameters:

Yield and Purity Data

| Parameter | Experimental Example 1 | Experimental Example 2 | Experimental Example 4 |

|---|---|---|---|

| Temperature (°C) | 15 | 20 | 20 |

| Boc₂O Addition Rate (kg/h) | 7 | 7 | 50–70 |

| Reaction Time (h) | 10 | 10 | 9 |

| Yield (%) | 94.9 | 94.2 | 86.7 |

| Purity (HPLC, %) | 99.7 | 99.8 | 96.7 |

Notably, higher temperatures (>20°C) in Experimental Example 4 reduced yield and purity due to Boc group degradation.

Industrial-Scale Production and Process Economics

Scalability and Cost Efficiency

The patent method demonstrates suitability for industrial production, with batch sizes exceeding 200 kg of L-pyroglutamic acid. Key cost drivers include:

-

Raw Materials: L-Pyroglutamic acid (synthesized from L-glutamic acid via cyclodehydration at 130–135°C).

-

Solvent Recovery: Methanol and DCM are recycled, reducing waste.

-

Catalyst Reusability: DMAP and SOCl₂ are consumed stoichiometrically, necessitating efficient recovery systems.

Economic Metrics:

| Metric | Value |

|---|---|

| Total Yield | 94.9% (optimal) |

| Purity | 99.8% (HPLC) |

| Production Cost/kg | ~$220 (estimated) |

Quality Control and Analytical Methods

Purity Assessment

Impurity Profile:

Comparative Analysis with Alternative Methods

Q & A

Q. Q1. What are the standard synthetic routes for Boc-L-pyroglutamic acid methyl ester, and how can reaction efficiency be optimized?

this compound is typically synthesized via Boc-protection of L-pyroglutamic acid followed by esterification. Key steps include:

- Boc Protection : Reacting L-pyroglutamic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .

- Methyl Esterification : Using methanol under acidic conditions (e.g., HCl gas) or coupling agents like DCC/DMAP .

Optimization involves controlling reaction time (typically 12-24 hours), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of acid to Boc anhydride). Purity is enhanced via silica gel chromatography, as referenced in downstream product isolation methods .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound?

- GC-MS : Effective for identifying methyl ester derivatives. Use a polar capillary column (e.g., DB-WAX) with a temperature gradient of 50°C to 250°C at 5°C/min, as validated for structurally similar esters .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.4 ppm (Boc tert-butyl group), δ 3.7 ppm (methyl ester), and δ 4.3–5.2 ppm (pyrrolidinone ring protons) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve enantiomeric impurities, critical for peptide synthesis intermediates .

Q. Q3. What are the stability and storage recommendations for this compound?

this compound is stable under inert conditions (argon atmosphere) at –20°C. Degradation occurs via hydrolysis of the ester or Boc group; thus, moisture-free environments are essential. Stability studies on analogous Boc-protected esters indicate a shelf life of >2 years when stored in amber vials with desiccants .

Advanced Research Questions

Q. Q4. How can researchers address low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Low coupling efficiency often stems from steric hindrance from the Boc group or incomplete activation. Strategies include:

- Activation Reagents : Use HOBt/DIC or PyBOP for improved carboxylate activation.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and enhances yield by 15–20% compared to conventional methods .

- Side-Chain Modifications : Introducing orthogonal protecting groups (e.g., benzyl esters) to mitigate steric effects, as seen in related Boc-protected pyroglutamate derivatives .

Q. Q5. How do solvent polarity and temperature impact the stereochemical integrity of this compound during reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in esterification, minimizing racemization. Kinetic studies show racemization rates increase above 30°C, with <2% epimerization at 0°C in DMF . For chiral purity >99%, reactions should be conducted below 25°C, as validated by chiral HPLC using Chiralpak AD-H columns .

Q. Q6. What are the contradictions in reported toxicity data for pyroglutamate derivatives, and how should they inform handling protocols?

While L-pyroglutamic acid methyl ester is classified as non-hazardous under REACH , its Boc-protected analog lacks comprehensive ecotoxicological data. Conflicting reports on similar esters (e.g., benzyl derivatives) suggest potential respiratory irritation . Researchers should adopt standard PPE (gloves, goggles) and fume hoods, as advised for peptide intermediates .

Q. Q7. How can trace impurities (e.g., residual solvents) in this compound affect downstream applications?

Residual DMF or THF (>0.1%) can inhibit enzyme activity in biocatalytic assays. Purity is verified via:

- Headspace GC : Detects volatile solvents (LOD: 10 ppm) .

- Karl Fischer Titration : Measures water content (<0.05% recommended) .

Repurification via recrystallization (hexane/ethyl acetate) reduces impurities to pharmacopeial standards .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.